molecular formula C17H14F2N2O2 B6333595 N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide CAS No. 1431468-36-8

N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No. B6333595
CAS RN: 1431468-36-8
M. Wt: 316.30 g/mol
InChI Key: DDYIDQLZMNTOCH-UHFFFAOYSA-N
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Description

“N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide” is a chemical compound with the molecular formula C17H14F2N2O2 . It is known to be an impurity of Cabozantinib, a potent VEGFR2 inhibitor . The CAS number for this compound is 1431468-36-8 .


Molecular Structure Analysis

The molecular structure of “N,N’-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide” consists of a cyclopropane core with two carboxamide groups attached. Each carboxamide group is further substituted with a 4-fluorophenyl group . The InChI code for this compound is 1S/C17H14F2N2O2/c18-11-1-5-13 (6-2-11)20-15 (22)17 (9-10-17)16 (23)21-14-7-3-12 (19)4-8-14/h1-8H,9-10H2, (H,20,22) (H,21,23) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.3 and a predicted density of 1.455±0.06 g/cm3 . The boiling point is predicted to be 574.8±45.0 °C . The melting point and flash point are not available .

Scientific Research Applications

  • Molecular Modeling Studies

    • Research has focused on the molecular modeling of compounds related to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, providing insights into the self-assembly processes of diamide diacids in water. These studies explore the conformational preferences and intramolecular hydrogen bonding patterns in these systems (Breitbeil et al., 2002).
  • Synthesis Methods

    • Another area of research involves the development of efficient synthetic methods for compounds similar to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. This includes studies on rapid and high-yield synthetic methods, offering valuable insights into the chemical synthesis and structural confirmation of related compounds (Zhou et al., 2021).
  • Polyamide Synthesis and Properties

    • Research on the synthesis of aromatic polyamides containing structures related to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has been conducted. These studies provide insights into the preparation and properties of such polyamides, including their solubility, thermal stability, and potential applications in materials science (Hsiao et al., 1999).
  • Electrochromic and Electrofluorescent Materials

    • Investigations into the development of electrochromic and electrofluorescent materials using compounds structurally similar to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide have been conducted. These studies contribute to the understanding of the applications of such compounds in creating materials with reversible multicolor electrochromic characteristics and high fluorescence quantum yields (Sun et al., 2016).
  • Photoinduced Electron Transfer Studies

    • Research on the photoinduced electron transfer reactions involving compounds related to N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide sheds light on the mechanistic aspects of such reactions. This research enhances our understanding of the photochemical properties and potential applications of these compounds (Ikeda et al., 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its relationship to Cabozantinib . Additionally, more detailed studies on its synthesis and chemical reactions could be beneficial for its use as a starting material or intermediate in the synthesis of other compounds .

properties

IUPAC Name

1-N,1-N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-11-1-5-13(6-2-11)20-15(22)17(9-10-17)16(23)21-14-7-3-12(19)4-8-14/h1-8H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYIDQLZMNTOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

CAS RN

1431468-36-8
Record name N,N′-Bis(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB3XQ8TQ6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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